Increased Lipophilicity (XLogP3) Relative to Des-Imidazole Analog
The target compound exhibits an XLogP3-AA value of 1.2 [1], compared to an XLogP3 of approximately -0.2 for the simpler analog 4-[2-(piperazin-1-yl)acetamido]benzamide (CB11747602), which lacks the 2-phenylimidazole-ethyl substituent . This represents a LogP increase of ~1.4 units, placing the target compound in a more favorable lipophilicity range for CNS drug-likeness (typically XLogP 1–3) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 4-[2-(piperazin-1-yl)acetamido]benzamide; XLogP3 ≈ -0.2 (estimated from structure) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity within the CNS-favorable range enhances passive blood-brain barrier permeability potential, making this compound a more suitable candidate for CNS target screening libraries than the des-imidazole analog.
- [1] PubChem. Compound Summary for CID 73167749. XLogP3-AA = 1.2. National Center for Biotechnology Information. Accessed April 2026. View Source
